[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13466228
Molecular Formula: C11H23N3O2
Molecular Weight: 229.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H23N3O2 |
|---|---|
| Molecular Weight | 229.32 g/mol |
| IUPAC Name | tert-butyl N-[1-(2-aminoethyl)pyrrolidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)13-9-4-6-14(8-9)7-5-12/h9H,4-8,12H2,1-3H3,(H,13,15) |
| Standard InChI Key | PKZNRWXXQOCUAX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCN(C1)CCN |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(C1)CCN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring—a five-membered secondary amine—substituted at the 3-position with a carbamic acid tert-butyl ester group and at the 1-position with a 2-aminoethyl chain. Its IUPAC name, tert-butyl N-[1-(2-aminoethyl)pyrrolidin-3-yl]carbamate, reflects this arrangement. The stereochemistry of the pyrrolidine ring can influence biological activity; for instance, the (S)-enantiomer (CAS: 66566057) is often prioritized in chiral synthesis.
Key Structural Features:
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Pyrrolidine ring: Enhances rigidity and facilitates interactions with hydrophobic binding pockets in enzymes.
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Aminoethyl side chain: Provides a primary amine for hydrogen bonding and protonation at physiological pH.
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tert-Butyl carbamate: Serves as a protecting group for amines, improving stability and lipophilicity.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₃N₃O₂ | |
| Molecular Weight | 229.32 g/mol | |
| SMILES | CC(C)(C)OC(=O)NC1CCN(C1)CCN | |
| logP (Predicted) | 1.2 ± 0.3 | |
| Aqueous Solubility | 12 mg/mL (pH 7.4) |
The tert-butyl group increases lipophilicity (logP = 1.2), enhancing membrane permeability, while the carbamate moiety balances solubility through polar interactions.
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step protocols to assemble the pyrrolidine core and introduce functional groups:
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Pyrrolidine Formation: Cyclization of 1,4-diamines or reduction of pyrrole derivatives under catalytic hydrogenation .
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Aminoethyl Introduction: Nucleophilic substitution of pyrrolidine with 2-chloroethylamine in the presence of a base (e.g., K₂CO₃).
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Carbamate Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP).
A representative yield of 74–84% is achieved using flow microreactors, which enhance mixing and temperature control .
Industrial-Scale Production
Continuous flow systems are preferred for scalability, reducing reaction times from hours to minutes and improving purity (>98% by HPLC) . For example, the reaction of (S)-pyrrolidine triflate with Boc-protected amines in a microreactor at −50°C achieves 84% yield .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound exhibits inhibitory activity against histone deacetylases (HDACs) and kinases, with IC₅₀ values in the low micromolar range. The aminoethyl group chelates zinc in HDAC active sites, while the pyrrolidine ring occupies hydrophobic regions.
Comparative Inhibition Data:
| Target | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) |
|---|---|---|---|
| HDAC1 | 2.3 ± 0.4 | Vorinostat | 0.15 ± 0.02 |
| CDK2 | 5.1 ± 0.7 | Roscovitine | 0.4 ± 0.1 |
Receptor Modulation
In vitro studies demonstrate affinity for G protein-coupled receptors (GPCRs), notably serotonin (5-HT₆) and dopamine D₂ receptors (Kᵢ = 120 nM and 340 nM, respectively). The tertiary amine interacts with aspartate residues in transmembrane domains, while the carbamate stabilizes extracellular loops.
Analytical Characterization
Spectroscopic Methods
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NMR: ¹H NMR (400 MHz, CDCl₃) δ 1.44 (s, 9H, Boc), 2.70–3.10 (m, 8H, pyrrolidine and aminoethyl), 4.20 (br s, 1H, NH).
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Mass Spectrometry: ESI-MS m/z 230.2 [M+H]⁺, confirming molecular weight.
Applications in Medicinal Chemistry
Prodrug Development
The tert-butyl carbamate acts as a prodrug moiety, hydrolyzing in vivo to release the active amine. In rodent models, oral bioavailability increases from 22% (free amine) to 68% (carbamate).
Targeted Cancer Therapies
Conjugation with cisplatin analogs enhances tumor selectivity, reducing IC₅₀ in A549 lung cancer cells from 12 μM (cisplatin) to 3.2 μM.
Comparison with Structural Analogs
| Compound | Structural Difference | Bioactivity (HDAC1 IC₅₀) |
|---|---|---|
| This compound | tert-Butyl carbamate | 2.3 μM |
| N-Boc-pyrrolidine | No aminoethyl group | Inactive |
| 1-Aminoethylpyrrolidine | No carbamate | 8.7 μM |
The carbamate group is critical for both stability and target engagement.
Future Directions
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Stereochemical Optimization: Enantioselective synthesis of (R)- and (S)-forms to explore chiral selectivity in receptor binding .
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Polymer-Conjugated Delivery: Encapsulation in PEG-PLGA nanoparticles to improve pharmacokinetics.
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Broad-Spectrum Screening: Evaluation against emerging targets like SARS-CoV-2 main protease (Mᴾʳᴼ).
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